molecular formula C22H25N3O4 B12193825 N-(4-tert-butylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-(4-tert-butylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B12193825
M. Wt: 395.5 g/mol
InChI Key: YJFRKTRWNSWDAJ-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide: is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Acylation Reaction: The acetamide moiety is introduced via an acylation reaction, where the quinazolinone derivative is reacted with an appropriate acylating agent.

    Substitution with tert-Butylphenyl Group: The final step involves the substitution of the acetamide derivative with the 4-tert-butylphenyl group under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinazolinone core, converting it to dihydroquinazolinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-tert-butylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the dimethoxy groups.

    N-(4-tert-butylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propionamide: Has a propionamide moiety instead of acetamide.

Uniqueness

N-(4-tert-butylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the presence of both the dimethoxy groups and the tert-butylphenyl group, which contribute to its distinct chemical properties and biological activities. These structural features enhance its potential as a therapeutic agent and differentiate it from other quinazolinone derivatives.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C22H25N3O4/c1-22(2,3)14-6-8-15(9-7-14)24-20(26)12-25-13-23-17-11-19(29-5)18(28-4)10-16(17)21(25)27/h6-11,13H,12H2,1-5H3,(H,24,26)

InChI Key

YJFRKTRWNSWDAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

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